

Application Notes and Protocols for AN-113 in Animal Models of Glioma

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Compound of Interest		
Compound Name:	Antitumor agent-113	
Cat. No.:	B12396557	Get Quote

A Critical Clarification on "AN-113" in Glioma Research:

Initial literature review reveals the designation "AN-113" may refer to at least two distinct investigational compounds evaluated in the context of glioma. To ensure clarity and accuracy in experimental design, it is imperative to distinguish between them:

- AN-113 (Butyroyloxymethyl-4-phenylbutyrate): A novel histone deacetylase (HDAC) inhibitor and a prodrug of 4-phenylbutyrate. It has demonstrated promising anti-neoplastic activity in glioma cell lines.
- NT-113: A novel irreversible pan-erbB inhibitor targeting EGFR, HER2, and HER4, which has been evaluated in preclinical GBM xenograft models.

This document will provide detailed application notes and protocols for NT-113, for which specific in vivo dosage and administration data in glioma animal models is publicly available. Information on AN-113 (Butyroyloxymethyl-4-phenylbutyrate) is also summarized based on available data.

Part 1: NT-113 (pan-erbB Inhibitor) Overview and Mechanism of Action

NT-113 is an irreversible pan-erbB inhibitor that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2/ERBB2), and HER4.[1] Dysregulation of the erbB signaling pathway is a common feature in glioblastoma multiforme



(GBM), often involving EGFR amplification and mutations.[1][2] NT-113 has shown a high propensity to cross the blood-brain barrier and has demonstrated significant anti-tumor activity in preclinical models of glioblastoma.[1][3] Its mechanism of action involves the inhibition of erbB family member phosphorylation and the downstream signaling mediator Akt, leading to reduced tumor cell proliferation and induction of apoptosis.

In Vivo Efficacy Data in Glioma Animal Models

Preclinical studies in intracranial mouse xenograft models of glioblastoma have demonstrated the efficacy of NT-113 in inhibiting tumor growth and improving survival.

Parameter	Vehicle Control	NT-113 Treatment	Reference
Dosage	2% N,N- Dimethylacetamide and 40% 2- Hydroxypropyl-beta- cyclodextrin	20 mg/kg/day	
Administration Route	Oral	Oral	-
Animal Model	Intracranial GBM39 xenograft	Intracranial GBM39 xenograft	_
Treatment Duration	2 weeks	2 weeks	-
Tumor Growth	Progressive Growth	Complete Arrest	_
Median Survival	19 days (U87vIII model)	28 days (U87vIII model)	-

Experimental Protocol: Evaluation of NT-113 in an Orthotopic Glioma Mouse Model

This protocol outlines a typical experiment to assess the efficacy of NT-113 in an intracranial glioma xenograft model using bioluminescence imaging.

1.3.1 Materials



- NT-113 (provided by NewGen Therapeutics for cited studies)
- Vehicle solution: 2% N,N-Dimethylacetamide and 40% 2-Hydroxypropyl-beta-cyclodextrin
- Glioblastoma cell line expressing luciferase (e.g., GBM39, U87vIII)
- Immunocompromised mice (e.g., NOD-scid gamma)
- Stereotactic injection apparatus
- Bioluminescence imaging (BLI) system (e.g., IVIS Lumina)
- D-luciferin potassium salt
- Anesthetics (e.g., ketamine/xylazine)
- · Standard animal husbandry equipment

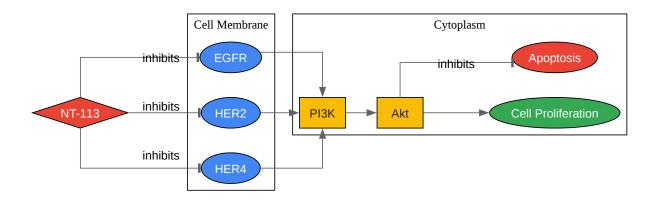
1.3.2 Methods

- Cell Culture: Culture luciferase-expressing glioma cells according to standard protocols.
- Orthotopic Tumor Implantation:
 - Anesthetize mice according to approved institutional animal care and use committee (IACUC) protocols.
 - Using a stereotactic frame, inject glioma cells into the desired brain region (e.g., striatum).
- Tumor Establishment Monitoring:
 - Monitor tumor establishment and growth via bioluminescence imaging (BLI).
 - Administer D-luciferin (e.g., 150 mg/kg, intraperitoneal injection) and image mice 10 minutes post-injection.
 - Once tumors are established (as determined by a quantifiable BLI signal), randomize mice into treatment and control groups.



- · Drug Preparation and Administration:
 - Prepare NT-113 at a concentration of 10 mg/ml in the vehicle solution (2% N,N-Dimethylacetamide and 40% 2-Hydroxypropyl-beta-cyclodextrin).
 - Administer NT-113 orally to the treatment group at a dosage of 20 mg/kg/day.
 - Administer an equivalent volume of the vehicle solution to the control group.
- Efficacy Assessment:
 - Tumor Growth: Monitor tumor growth regularly (e.g., twice weekly) using BLI. Quantify the bioluminescent signal as photons per second per steradian per square centimeter.
 - Survival: Monitor mice daily for signs of morbidity and euthanize when humane endpoints are reached. Record the date of euthanasia or death to determine survival duration.
 - Immunohistochemistry (Optional): At the end of the study, brain tissue can be collected for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Signaling Pathway and Experimental Workflow Diagrams





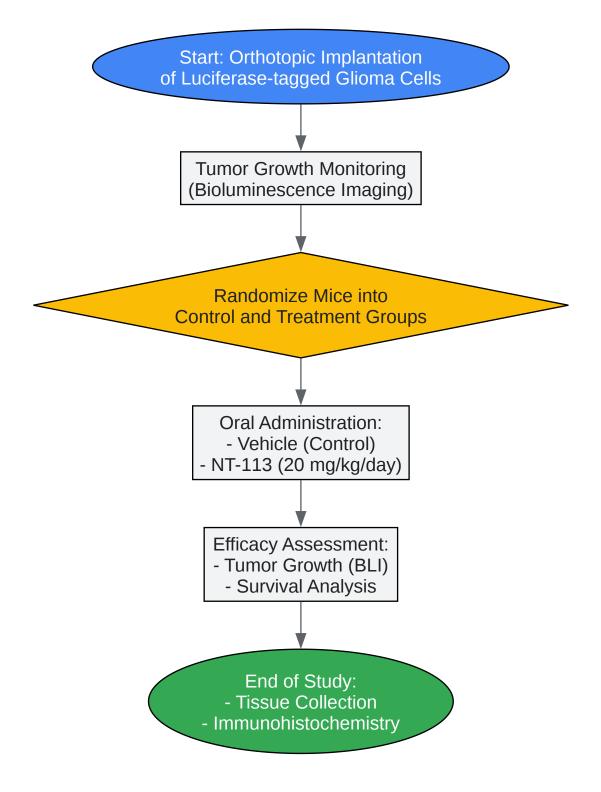
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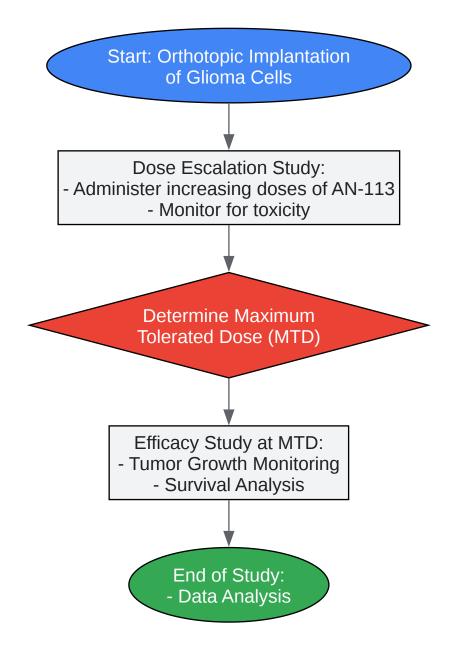
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Caption: NT-113 inhibits the erbB receptor family, leading to downstream inhibition of the PI3K/Akt pathway.









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References



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